2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate
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Overview
Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted aromatic amine and a fluorinated aromatic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate typically involves the esterification of 2-[(2-chloro-6-methylphenyl)amino]-2-oxoethanol with 3-fluorophenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Hydrolysis: 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethanol and 3-fluorophenylacetic acid.
Reduction: 2-[(2-Chloro-6-methylphenyl)amino]-2-hydroxyethyl (3-fluorophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways involving esterases and amidases.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-fluorophenyl)acetate
- **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-chlorophenyl)acetate
- **2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-bromophenyl)acetate
Uniqueness
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate is unique due to the specific positioning of the fluoro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-7-14(18)17(11)20-15(21)10-23-16(22)9-12-5-3-6-13(19)8-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXNJURGTIJRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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